molecular formula C4H7N3 B1278141 (1h-吡唑-3-基)甲胺 CAS No. 37599-58-9

(1h-吡唑-3-基)甲胺

货号 B1278141
CAS 编号: 37599-58-9
分子量: 97.12 g/mol
InChI 键: IYSPNYLFKSTATA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on various derivatives of (1h-Pyrazol-3-yl)methanamine has led to the synthesis of several compounds with potential applications in medicinal chemistry and material science. These derivatives exhibit a range of biological activities and structural features that make them of interest in various scientific fields.

Synthesis Analysis

The synthesis of these derivatives often involves condensation reactions, cycloaddition reactions, and other organic synthesis techniques. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Another example is the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, which was achieved through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallography is also used to determine the structures of some compounds, such as the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which forms a double helical supramolecular structure when complexed with (+)-amphetamine . The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was also determined, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by their functional groups and molecular frameworks. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits the ability to form stable complexes with neurotransmitters such as dopamine and amphetamines . The reactivity of these compounds can lead to the formation of novel structures with unique properties, as seen in the synthesis of isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride10.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. For instance, the amphiphilic character of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate allows it to interact with organic molecules in solution . The presence of substituents on the pyrazole ring, such as methyl groups or phenyl rings, can significantly affect the compound's activity and solubility, as seen in the series of novel potential antipsychotic agents .

科学研究应用

合成和表征

  • (1h-吡唑-3-基)甲胺衍生物被合成用于各种应用。例如,使用硫酸镁作为干燥剂,在环境温度下合成了一种新型 (E)-N-(3-(叔丁基)-1-甲基-1H-吡唑-5-基)-1-(吡啶-2-基)甲胺。该合成展示了 (1h-吡唑-3-基)甲胺在创建新化合物中的多功能性 (Becerra et al., 2021)

在配位化学中的应用

  • 在配位化学中,(1h-吡唑-3-基)甲胺的衍生物,例如 N,N-双((1H-吡唑-1-基)甲基)胺,已用于形成一系列新颖的 Co(II) 氯配合物。这些配合物表现出独特的几何性质,并具有聚合甲基丙烯酸甲酯等应用潜力 (Choi et al., 2015)

制药应用

  • 吡唑衍生物,包括与 (1h-吡唑-3-基)甲胺相关的衍生物,已在制药应用中显示出潜力。例如,3-芳基-1-苯基-1H-吡唑衍生物对乙酰胆碱酯酶和单胺氧化酶表现出抑制特性,它们是治疗阿尔茨海默病的关键靶标 (Kumar et al., 2013)

催化应用

  • 基于 1-(3-(吡啶-2-基)苯基)甲胺衍生物的钯环,与 (1h-吡唑-3-基)甲胺密切相关,已被合成并显示出在催化应用中的有效性。这些化合物在钯环保持在 Pd(II) 状态的反应中表现出良好的活性和选择性 (Roffe et al., 2016)

材料科学

  • 在材料科学中,吡唑衍生物被合成用于制药和农用化学品等行业。例如,已经报道了 1-苯基-3-(丙烷-2-基)-1H-吡唑-5-醇的合成及其晶体表征,显示出与材料应用相关的稳定性和热性能 (Vyas et al., 2012)

安全和危害

The compound is classified under GHS07, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name

1H-pyrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPNYLFKSTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428080
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1h-Pyrazol-3-yl)methanamine

CAS RN

37599-58-9
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1h-Pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1h-Pyrazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1h-Pyrazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1h-Pyrazol-3-yl)methanamine
Reactant of Route 5
(1h-Pyrazol-3-yl)methanamine
Reactant of Route 6
(1h-Pyrazol-3-yl)methanamine

Citations

For This Compound
14
Citations
SP Ivonin, BB Kurpil, AV Bezdudny… - Journal of Fluorine …, 2015 - Elsevier
An approach to the synthesis (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines – promising building blocks for drug discovery and medicinal chemistry is described. The …
Number of citations: 10 www.sciencedirect.com
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
C Soares de Melo, V Singh, A Myrick… - Journal of Medicinal …, 2021 - ACS Publications
Phenotypic screening of a Medicines for Malaria Venture compound library against Mycobacterium tuberculosis (Mtb) identified a cluster of pan-active 2-pyrazolylpyrimidinones. The …
Number of citations: 9 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
JH Kim, G Nam - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A new series of aryls, including benzo[d]imidazole/isoxazole/pyrazole, conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as inhibitors of …
Number of citations: 7 www.sciencedirect.com
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
F Li, Z Liu, H Sun, C Li, W Wang, L Ye, C Yan… - … Pharmaceutica Sinica B, 2020 - Elsevier
Gliomas are the most common primary intracranial neoplasms among all brain malignancies, and the microtubule affinity regulating kinases (MARKs) have become potential drug …
Number of citations: 38 www.sciencedirect.com
Y Zhou, YS Yang, XD Song, L Lu… - Chemical and …, 2017 - jstage.jst.go.jp
Fatty acid synthesis (FAS) is an essential metabolism during the whole growth and development process of the bacterial. Several key enzymes which involved in this biosynthetic …
Number of citations: 3 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。